Cas no 1065087-83-3 (3-Bromo-8-fluoroquinolin-4-ol)

3-Bromo-8-fluoroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-8-Fluoro-4-Hydroxyquinoline
- 3-bromo-8-fluoro-1H-quinolin-4-one
- 3-Bromo-8-fluoroquinolin-4(1H)-one
- F87751
- MFCD13192868
- AKOS022530694
- 3-bromo-8-fluoroquinolin-4-ol
- CS-0366061
- DTXSID50671082
- 1065087-83-3
- SB70687
- 3-Bromo-8-fluoro-4-hydroxyquinoline, AldrichCPR
- 3-Bromo-8-fluoroquinolin-4-ol
-
- MDL: MFCD13192868
- Inchi: 1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)
- InChI Key: PXKSZDKDNPVFPM-UHFFFAOYSA-N
- SMILES: BrC1=CNC2C(=CC=CC=2C1=O)F
Computed Properties
- Exact Mass: 240.95385g/mol
- Monoisotopic Mass: 240.95385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 2.6
3-Bromo-8-fluoroquinolin-4-ol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
3-Bromo-8-fluoroquinolin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC404591-250mg |
3-Bromo-8-fluoro-4-hydroxyquinoline |
1065087-83-3 | 250mg |
£65.00 | 2023-09-01 | ||
Chemenu | CM223957-1g |
3-Bromo-8-fluoroquinolin-4-ol |
1065087-83-3 | 95% | 1g |
$377 | 2023-01-04 | |
abcr | AB292976-250 mg |
3-Bromo-8-fluoro-4-hydroxyquinoline |
1065087-83-3 | 250 mg |
€152.50 | 2023-07-20 | ||
Ambeed | A581992-100mg |
3-Bromo-8-fluoroquinolin-4-ol |
1065087-83-3 | 95+% | 100mg |
$139.0 | 2024-04-26 | |
Ambeed | A581992-250mg |
3-Bromo-8-fluoroquinolin-4-ol |
1065087-83-3 | 95+% | 250mg |
$235.0 | 2024-04-26 | |
1PlusChem | 1P0093NE-5g |
3-Bromo-8-fluoro-4-hydroxyquinoline |
1065087-83-3 | 95% | 5g |
$565.00 | 2023-12-26 | |
1PlusChem | 1P0093NE-2.5g |
3-Bromo-8-fluoro-4-hydroxyquinoline |
1065087-83-3 | 95% | 2.5g |
$354.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436731-5g |
3-Bromo-8-fluoroquinolin-4(1H)-one |
1065087-83-3 | 95+% | 5g |
¥11493.00 | 2024-08-09 | |
abcr | AB292976-1 g |
3-Bromo-8-fluoro-4-hydroxyquinoline |
1065087-83-3 | 1 g |
€322.50 | 2023-07-20 | ||
Chemenu | CM223957-10g |
3-Bromo-8-fluoroquinolin-4-ol |
1065087-83-3 | 95% | 10g |
$1730 | 2021-08-04 |
3-Bromo-8-fluoroquinolin-4-ol Related Literature
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on 3-Bromo-8-fluoroquinolin-4-ol
Introduction to 3-Bromo-8-fluoroquinolin-4-ol (CAS No. 1065087-83-3)
3-Bromo-8-fluoroquinolin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1065087-83-3, is a fluorinated brominated quinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. Quinoline and its derivatives are well-documented for their pharmacological significance, particularly in the development of antimicrobial, antimalarial, and anticancer agents. The introduction of fluorine and bromine substituents into the quinoline scaffold often enhances metabolic stability, binding affinity, and overall pharmacological efficacy, making compounds like 3-Bromo-8-fluoroquinolin-4-ol promising candidates for further investigation.
The molecular structure of 3-Bromo-8-fluoroquinolin-4-ol features a bromine atom at the 3-position and a fluorine atom at the 8-position of the quinoline ring, with a hydroxyl group at the 4-position. This specific arrangement of substituents contributes to unique electronic and steric properties that can influence its interactions with biological targets. The presence of both halogen atoms suggests that this compound may exhibit enhanced binding to enzymes or receptors, a common strategy in drug design to improve target specificity.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with improved pharmacokinetic profiles and reduced side effects. The fluorine atom, in particular, is known to increase lipophilicity and metabolic stability, while the bromine atom can serve as a handle for further chemical modifications or as a key interaction point with biological targets. 3-Bromo-8-fluoroquinolin-4-ol represents an interesting example of how structural modifications can lead to compounds with enhanced therapeutic potential.
One of the most compelling aspects of 3-Bromo-8-fluoroquinolin-4-ol is its potential application in oncology research. Quinoline derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of 3-Bromo-8-fluoroquinolin-4-ol, including the hydroxyl group at the 4-position and the halogenated substituents, make it a plausible candidate for developing small-molecule inhibitors targeting cancer-related pathways. Preliminary computational studies suggest that this compound may interact with key residues in protein targets, potentially leading to inhibitory effects on enzymes such as tyrosine kinases.
Furthermore, the hydroxyl group at the 4-position of the quinoline ring provides a site for further derivatization, allowing chemists to explore various functionalization strategies. For instance, etherification or sulfation of this hydroxyl group could yield compounds with improved solubility or altered pharmacokinetic properties. Such modifications are crucial in drug development, as they can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of 3-Bromo-8-fluoroquinolin-4-ol typically involves multi-step organic transformations starting from commercially available quinoline precursors. Key steps often include halogenation reactions to introduce the bromine and fluorine atoms, followed by selective hydroxylation to achieve the desired substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, making them more accessible for preclinical and clinical studies.
In addition to its potential in oncology, 3-Bromo-8-fluoroquinolin-4-ol may also find applications in antimicrobial research. Quinoline derivatives have a long history of use as antimicrobial agents, and modifications such as fluorination and bromination can enhance their activity against resistant strains of bacteria or fungi. The unique structural features of this compound could make it effective against pathogens that have developed resistance to existing treatments.
The hydroxyl group at the 4-position not only serves as a site for chemical modification but also contributes to hydrogen bonding capabilities, which can be exploited in designing molecules with enhanced binding affinity. This feature is particularly relevant in drug design, where interactions between small molecules and biological targets are often mediated by hydrogen bonds.
Recent studies have also explored the use of quinoline derivatives in treating infectious diseases caused by protozoa such as Plasmodium species. The ability of these compounds to interfere with essential cellular processes in parasites makes them valuable candidates for antimalarial drugs. While 3-Bromo-8-fluoroquinolin-4-ol has not yet been tested extensively in these contexts, its structural similarity to known antimalarial agents suggests that it may exhibit comparable biological activities.
The development of novel drug candidates like 3-Bromo-8-fluoroquinolin-4-ol relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques are often employed to identify compounds with promising biological activity before further optimization is undertaken. Computational modeling and molecular dynamics simulations can provide insights into how these compounds interact with biological targets at an atomic level.
In conclusion,3-Bromo-8-fluoroquinolin-4-ol (CAS No. 1065087-83-3) is a structurally interesting compound with potential applications across multiple therapeutic areas. Its unique combination of halogen substituents and functional groups makes it an attractive candidate for further investigation in medicinal chemistry. As research continues to uncover new biological targets and develop innovative synthetic strategies,3-Bromo-8-fluoroquinolin-4-ol may emerge as a valuable tool in the fight against various diseases.
1065087-83-3 (3-Bromo-8-fluoroquinolin-4-ol) Related Products
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
